

(2,3-Difluorophenyl)thiourea molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,3-Difluorophenyl)thiourea

Cat. No.: B1596784

[Get Quote](#)

An In-Depth Technical Guide to **(2,3-Difluorophenyl)thiourea**: Properties, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(2,3-Difluorophenyl)thiourea**, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, and explore its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Strategic Importance of Fluorinated Thioureas

Thiourea and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.^{[1][2]} The thiourea moiety $(-\text{NH}-\text{C}(=\text{S})-\text{NH}-)$ is a unique hydrogen bond donor and acceptor, allowing it to form robust interactions with biological targets like enzymes and receptors.^[3]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity without significantly increasing its steric bulk. When combined, the difluorophenyl group and the thiourea scaffold create a

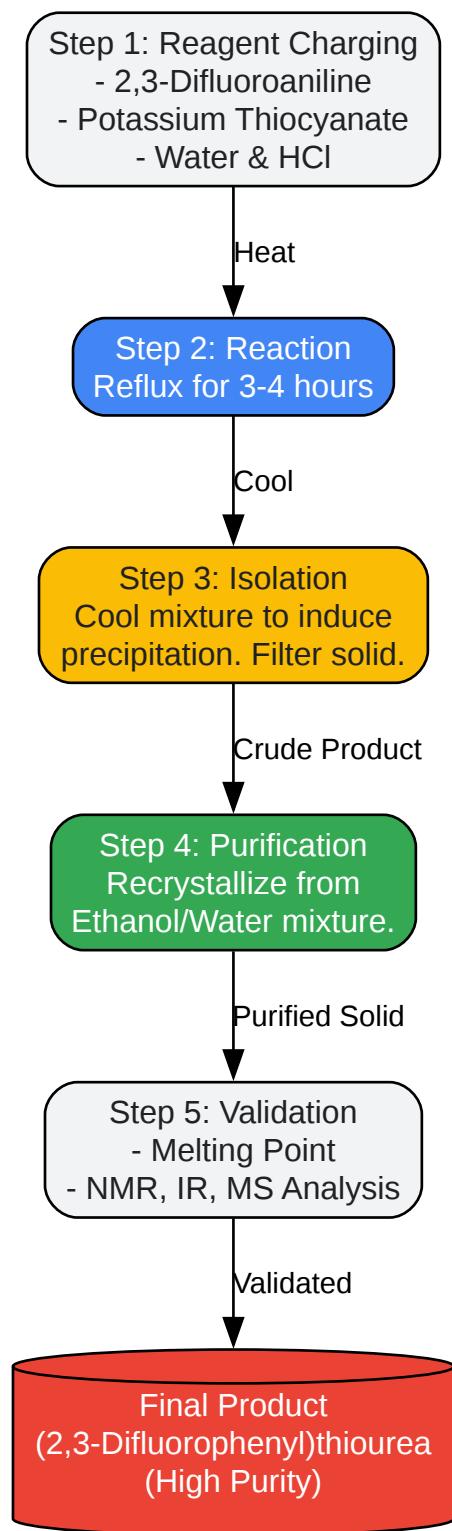
molecule—**(2,3-Difluorophenyl)thiourea**—that serves as a powerful intermediate for developing advanced therapeutic agents, particularly in oncology.^{[4][5]} This guide offers an in-depth examination of this high-value compound.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is the foundation of its effective application.

(2,3-Difluorophenyl)thiourea is a solid compound at room temperature with characteristics that make it suitable for a variety of synthetic transformations.^[6]

Property	Value	Source(s)
Molecular Weight	188.20 g/mol	[4]
Chemical Formula	$F_2C_6H_3NHCSNH_2$ ($C_7H_6F_2N_2S$)	[4]
CAS Number	572889-25-9	
Melting Point	139-143 °C	[7]
Appearance	Solid	
SMILES String	<chem>NC(=S)Nc1ccccc(F)c1F</chem>	
InChI Key	UUQZTECZSCPOLX- UHFFFAOYSA-N	


Synthesis of (2,3-Difluorophenyl)thiourea: A Validated Protocol

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The protocol detailed below is a robust and reproducible method for preparing **(2,3-Difluorophenyl)thiourea** from commercially available starting materials. The primary method involves the acid-catalyzed reaction of 2,3-difluoroaniline with a source of thiocyanate.

Rationale of Experimental Design

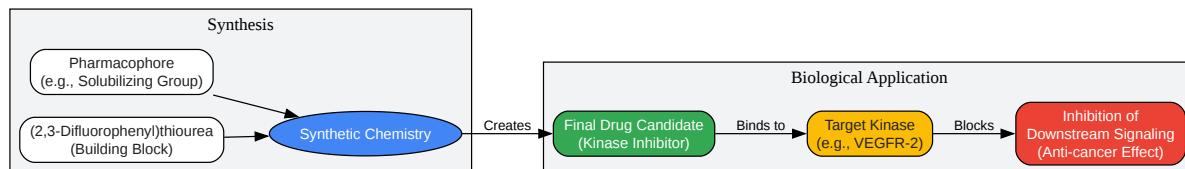
- Choice of Reactants: 2,3-difluoroaniline is the clear precursor for the desired product. Ammonium or potassium thiocyanate serves as an efficient and cost-effective source of the thiocarbonyl group.
- Acid Catalysis: The reaction is catalyzed by a strong acid, typically hydrochloric acid. The acid protonates the thiocyanate ion, facilitating the formation of isothiocyanic acid (HNCS) in situ, which is the reactive electrophile that is then attacked by the nucleophilic amine group of the aniline.
- Reaction Conditions: Refluxing in an aqueous medium provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and high conversion.
- Purification: The product often precipitates from the reaction mixture upon cooling due to its lower solubility in the aqueous medium compared to the starting materials and byproducts. Recrystallization is employed as a final purification step to remove any residual impurities, yielding a product of high purity suitable for subsequent applications.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and validation of **(2,3-Difluorophenyl)thiourea**.

Step-by-Step Methodology


- Reagent Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoroaniline (e.g., 0.1 mol), potassium thiocyanate (e.g., 0.12 mol), and 100 mL of water.
- Acidification: Slowly add concentrated hydrochloric acid (e.g., 8 mL) to the stirring mixture.
- Reaction Execution: Heat the mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Product Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate as a solid.
- Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted salts.
- Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure **(2,3-Difluorophenyl)thiourea**.
- Drying and Characterization: Dry the purified crystals under a vacuum. The identity and purity of the final compound must be confirmed using analytical techniques as described in the validation section below.

Application in Drug Discovery

(2,3-Difluorophenyl)thiourea is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.^[4] Its structure is frequently explored for designing inhibitors and modulators for therapeutic targets, especially in cancer research.^{[4][5]}

The thiourea core acts as a rigid and effective scaffold that can present the difluorophenyl group and other pharmacophores for interaction with a target protein. For example, it is a common structural motif in kinase inhibitors, where the NH groups can form critical hydrogen bonds with the hinge region of the kinase domain, while the fluorinated ring occupies a hydrophobic pocket.

Conceptual Role in Kinase Inhibition

[Click to download full resolution via product page](#)

Caption: Role of **(2,3-Difluorophenyl)thiourea** as a precursor to a kinase inhibitor.

Analytical Validation: A Self-Validating System

To ensure the integrity of any research, the identity and purity of a synthesized compound must be rigorously confirmed. This validation step is critical for the reproducibility of subsequent experiments.

- Melting Point: A sharp melting point within the literature range (139-143 °C) is a primary indicator of purity.[6]
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3100-3400 cm^{-1}), C=S stretching (around 1300-1400 cm^{-1}), and C-F stretching (around 1100-1250 cm^{-1}). The absence of a strong isothiocyanate peak (around 2000-2200 cm^{-1}) confirms the reaction completion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic signals for the aromatic protons and the exchangeable amine (NH and NH_2) protons.
 - ^{13}C NMR will show the characteristic thiocarbonyl (C=S) carbon signal (typically >180 ppm) and signals for the fluorinated aromatic ring, with C-F coupling being evident.
 - ^{19}F NMR will confirm the presence and chemical environment of the fluorine atoms.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak $[M]^+$ or protonated molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight of 188.20.

By performing these analyses, a researcher can be highly confident in the structural identity and purity of the synthesized **(2,3-Difluorophenyl)thiourea**, making the protocol a self-validating system.

Conclusion

(2,3-Difluorophenyl)thiourea is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward and robust synthesis, and the valuable pharmacophoric features imparted by the thiourea and difluorophenyl groups make it an indispensable building block. Understanding its synthesis and properties, as detailed in this guide, empowers researchers to effectively utilize this molecule in the design and development of next-generation therapeutics, particularly in the ongoing fight against cancer and other challenging diseases.

References

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. *Journal of Drug Design and Medicinal Chemistry*. [Link]
- ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Scribd. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Scribd. [Link]
- MySkinRecipes. (n.d.). **(2,3-Difluorophenyl)thiourea**. MySkinRecipes. [Link]
- Macegoni, D., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. *PubMed Central*. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Thiourea in Pharmaceutical Synthesis. *NINGBO INNO PHARMCHEM CO.,LTD.*. [Link]
- PubChem. (n.d.). (2,4-Difluorophenyl)thiourea. PubChem. [Link]
- National Institutes of Health. (2012). 1-(2,4-Difluorophenyl)thiourea. *PubMed Central*. [Link]
- MDPI. (2024).
- Gomha, S. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. *PubMed Central*. [Link]

- Al-Hussain, S. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. *Biointerface Research in Applied Chemistry*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2,3-Difluorophenyl)thiourea [myskinrecipes.com]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2,3-DIFLUOROPHENYL)THIOUREA CAS#: [m.chemicalbook.com]
- 7. [scientificlabs.co.uk](https://www.scientificlabs.co.uk) [scientificlabs.co.uk]
- To cite this document: BenchChem. [(2,3-Difluorophenyl)thiourea molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596784#2-3-difluorophenyl-thiourea-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com